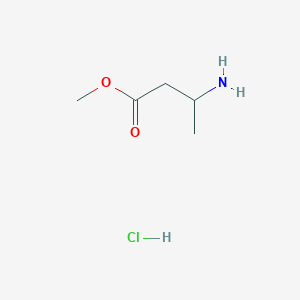

Methyl 3-aminobutanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRQJTGGWNTZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137132-12-8 | |

| Record name | methyl 3-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-aminobutanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of (R)-Methyl 3-aminobutanoate hydrochloride, with a focus on its role as a precursor in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

(R)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (R)-3-aminobutanoic acid. Its fundamental properties are summarized below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its identity is well-characterized by spectroscopic methods.

Table 1: Physicochemical Data for (R)-Methyl 3-aminobutanoate hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | methyl (3R)-3-aminobutanoate;hydrochloride | N/A |

| Synonyms | (R)-3-Aminobutanoic acid methyl ester hydrochloride, Methyl (R)-homo-beta-alaninate hydrochloride | [1] |

| CAS Number | 139243-54-2 | [2] |

| Molecular Formula | C5H12ClNO2 | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥97% | [2] |

| Melting Point | Data not readily available | [4] |

| Boiling Point | Data not readily available | [4] |

| Solubility | Data not readily available | [4] |

| Storage | Room temperature | [2] |

Spectroscopic Data

The structural identity of (R)-Methyl 3-aminobutanoate hydrochloride is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of (R)-Methyl 3-aminobutanoate hydrochloride in Chloroform-d (CDCl₃) shows the following characteristic peaks:

Table 2: ¹H NMR Spectral Data for (R)-Methyl 3-aminobutanoate hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.47 | broad | 3H | -NH₃⁺ |

| ~3.84 | broad | 1H | -CH(NH₃⁺)- |

| 3.76 | singlet | 3H | -OCH₃ |

| ~2.87 | multiplet | 2H | -CH₂-C=O |

| 1.53 | doublet | 3H | -CH(CH₃)- |

Source: The Royal Society of Chemistry

Expected Spectroscopic Characteristics

While experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry of the hydrochloride salt are not widely published, the expected characteristics can be inferred from its structure:

-

¹³C NMR: Expected signals would include peaks for the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50-55 ppm), the chiral methine carbon (around 40-45 ppm), the methylene carbon (around 35-40 ppm), and the methyl carbon (around 15-20 ppm).

-

FT-IR: Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would show a molecular ion peak [M]⁺ at m/z 117.15. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 86, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 58.

Experimental Protocols

Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride

A common and efficient method for the synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is the Fischer esterification of (R)-3-aminobutanoic acid using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.

Protocol: Esterification of (R)-3-aminobutanoic Acid with Thionyl Chloride in Methanol

-

Reaction Setup: Suspend (R)-3-aminobutanoic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product, (R)-Methyl 3-aminobutanoate hydrochloride, is often obtained as a colorless oil or a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.

Applications in Drug Discovery

The primary application of (R)-Methyl 3-aminobutanoate hydrochloride is as a chiral building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Role as a PROTAC Building Block

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] PROTACs typically consist of three components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting the two ligands.

(R)-Methyl 3-aminobutanoate hydrochloride serves as a precursor for a portion of the linker or as a component of the E3 ligase ligand, often after further chemical modification. Its stereochemistry is crucial for the proper orientation of the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Visualizations

Caption: Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride.

Caption: Role as a building block in PROTAC synthesis.

Conclusion

(R)-Methyl 3-aminobutanoate hydrochloride is a valuable and versatile chiral building block for synthetic and medicinal chemists. Its straightforward synthesis and the stereocenter it possesses make it an important component in the construction of complex, biologically active molecules. Its primary utility in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. Further research into its applications is likely to expand its role in innovative drug discovery programs.

References

- 1. (R)-3-Amino-butyric acid methyl ester, HCl | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Methyl 3-aminobutanoate Hydrochloride: A Technical Guide for Researchers

CAS Number: 139243-55-3

This in-depth technical guide provides comprehensive information on (S)-Methyl 3-aminobutanoate hydrochloride, a valuable chiral building block for the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(S)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-3-aminobutanoic acid. Its chirality at the C3 position makes it a crucial intermediate in asymmetric synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 139243-55-3 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to off-white or yellow solid/powder | [4][5] |

| Purity | Typically ≥95% or ≥97% | [1][6] |

| Solubility | Soluble in water | [7] |

| Storage | Store at room temperature or refrigerated (2-8 °C), protected from moisture. | [4] |

Spectroscopic Data:

While a complete set of spectral data is not consistently reported across public sources, the following provides an indication of expected spectroscopic characteristics.

| Spectrum Type | Data |

| ¹H NMR | Data is available but varies with the solvent used. |

| ¹³C NMR | Predicted spectra are available for the parent compound, methyl 3-methylbutanoate. |

| IR | Characteristic absorptions for C=O (ester), C-O, and N-H bonds are expected. |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of (S)-Methyl 3-aminobutanoate hydrochloride is the esterification of (S)-3-aminobutanoic acid using thionyl chloride in methanol.

Synthesis of (S)-Methyl 3-aminobutanoate hydrochloride

This protocol is based on established laboratory procedures.

Materials:

-

(S)-3-aminobutanoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend (S)-3-aminobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled and stirring suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude product.

The following diagram illustrates the experimental workflow for this synthesis:

Applications in Drug Development and Medicinal Chemistry

(S)-Methyl 3-aminobutanoate hydrochloride serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its stereochemistry is often essential for the desired pharmacological activity of the final compound.

Beta-amino acids and their esters are integral components of numerous pharmaceuticals. They are used to introduce conformational constraints in peptides, act as precursors for beta-lactams, and are found in various natural products with medicinal properties.

The diagram below illustrates the role of (S)-Methyl 3-aminobutanoate hydrochloride as a versatile intermediate in the synthesis of more complex, bioactive molecules.

Safety and Handling

(S)-Methyl 3-aminobutanoate hydrochloride is a chemical that should be handled in a laboratory setting by trained professionals. The following is a summary of general safety precautions. For detailed information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Category | Precautionary Measures |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |

| Skin Contact | Avoid contact with skin. Wear appropriate protective gloves. |

| Eye Contact | Avoid contact with eyes. Wear safety glasses with side-shields. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

In case of exposure, seek immediate medical attention and follow the first-aid measures outlined in the SDS.

Conclusion

(S)-Methyl 3-aminobutanoate hydrochloride is a fundamental chiral building block with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is derived from the stereospecificity it imparts to target compounds. The synthetic protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be strictly adhered to during its handling and use.

References

- 1. Methyl (S)-3-aminobutanoate Hydrochloride 95% | CAS: 139243-55-3 | AChemBlock [achemblock.com]

- 2. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. METHYL 3-AMINOBUTANOATE HCL | 137132-12-8 [sigmaaldrich.com]

- 5. (S)-Methyl 3-aminobutanoate hydrochloride, CasNo.139243-55-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]

An In-depth Technical Guide to Methyl 3-Aminobutanoate Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-aminobutanoate hydrochloride, with a focus on its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of 3-aminobutanoic acid. It is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its chemical structure incorporates a chiral center, leading to the existence of (R) and (S) enantiomers.

Molecular Formula and Weight:

The molecular formula for this compound is C5H12ClNO2.[1][2][3] Its molecular weight is approximately 153.61 g/mol .[1][2][3] For comparison, the non-hydrochloride form, methyl 3-aminobutanoate, has a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol . A related but distinct compound, methyl 3-aminopropanoate hydrochloride, possesses a molecular formula of C4H10ClNO2 and a molecular weight of 139.58 g/mol .[4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value |

| Molecular Weight | 153.61 g/mol [1][2][3] |

| Molecular Formula | C5H12ClNO2[1][2][3] |

| CAS Number | 139243-54-2 (for the (R)-enantiomer)[1][2][3] |

Molecular Weight Breakdown

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of the molecular weight calculation for this compound based on its molecular formula, C5H12ClNO2.

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 153.609 |

Note: The calculated molecular weight may vary slightly from the experimentally determined value due to isotopic abundances.

Experimental Protocols

This compound is frequently utilized as a starting material in multi-step organic syntheses. A common application is in the formation of amide bonds, where the amine group of the molecule reacts with a carboxylic acid or its activated derivative.

General Protocol for Amide Bond Formation:

-

Reactant Preparation: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture to neutralize the hydrochloride salt and the carboxylic acid.

-

Coupling Agent: Introduce a peptide coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate key aspects of this compound in a research and development context.

References

Technical Guide: Methyl 3-Aminobutanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the synthesis and a methodology for determining the solubility of methyl 3-aminobutanoate hydrochloride. Due to the absence of publicly available quantitative solubility data for this specific compound, this document equips researchers with the necessary protocols to generate this data independently.

Compound Overview

This compound is a chemical compound often utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. It is the hydrochloride salt of the methyl ester of 3-aminobutanoic acid. The presence of the hydrochloride salt generally enhances the compound's stability and water solubility compared to its free base form.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₂ClNO₂

-

Molecular Weight: 153.61 g/mol

Experimental Protocols

This section details the synthesis of this compound, a crucial preliminary step for researchers who may need to prepare the compound in-house.

2.1. Synthesis of Methyl (S)-3-Aminobutanoate Hydrochloride

This protocol is adapted from a documented synthesis procedure and outlines the esterification of (S)-3-aminobutanoic acid.[1]

Materials:

-

(S)-3-aminobutanoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend (S)-3-aminobutanoic acid (e.g., 9.70 mmol, 1.00 g) in methanol (e.g., 20.0 mL) in a suitable reaction flask with stirring.

-

Carefully add thionyl chloride (e.g., 1.0 mL) dropwise to the suspension. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

-

Continue stirring. The solution will become clear as the reaction progresses.

-

After the addition is complete and the solution is clear, heat the mixture to reflux for 2 hours.

-

Following the reflux period, remove the solvent and any excess thionyl chloride by rotary evaporation.

-

The resulting product, methyl (S)-3-aminobutanoate hydrochloride, will be a colorless oil. This crude product can often be used directly in subsequent steps without further purification.[1]

Logical Workflow for Synthesis:

Caption: Synthesis of methyl (S)-3-aminobutanoate hydrochloride.

Determination of Solubility

The following is a general and robust protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating equilibrium solubility data.

3.1. General "Shake-Flask" Solubility Determination Protocol

Principle:

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectroscopic method)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination:

References

Methyl 3-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 3-aminobutanoate hydrochloride. Ensuring the chemical integrity of this compound is critical for reliable and reproducible results in research and development applications. This document outlines its known stability profile, provides a comprehensive summary of storage conditions, and presents a generalized protocol for stability assessment.

Chemical and Physical Properties

This compound is a chemical compound with the appearance of a white powder[1]. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Purity | Available in ≥95% and ≥97% | [1][2][3][4] |

| Melting Point | 121-125 °C |

Stability Profile

This compound is generally considered stable under recommended storage and handling conditions[2]. However, to maintain its integrity, certain factors must be considered.

Key Stability Considerations:

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents, as these can lead to degradation[2].

-

Conditions to Avoid: It is important to prevent dust generation during handling[2]. Minimizing exposure to atmospheric moisture is also crucial, which can be achieved by keeping the container tightly sealed.

-

Hazardous Decomposition Products: Information not available in the provided search results.

-

Hazardous Reactions: Information not available in the provided search results.

Recommended Storage Conditions

Proper storage is essential for preserving the purity and stability of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place.[2] Some suppliers specify room temperature.[1][3][5] For long-term storage, -20°C for 1-2 years is recommended, while for short-term storage (1-2 weeks), -4°C is suggested.[6] | [1][2][3][5][6] |

| Atmosphere | Store in a well-ventilated area.[2] | [2] |

| Container | Keep in a tightly closed container.[2] | [2] |

| Other | Keep away from sources of ignition.[2] | [2] |

Generalized Experimental Protocol for Stability Assessment

Objective: To assess the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over time.

Materials:

-

This compound (test sample)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Inert gas (e.g., nitrogen or argon)

-

Appropriate solvents for sample preparation and HPLC mobile phase

Methodology:

-

Initial Characterization:

-

Perform initial analysis of the test sample to determine its purity and identify any existing impurities. Techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy can be used.

-

Record the initial appearance (color, physical state) of the sample.

-

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.

-

Thermal Degradation: Store the solid sample at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.

-

Photostability: Expose the solid sample to light according to ICH Q1B guidelines and assess for degradation.

-

-

Long-Term Stability Study:

-

Store samples of this compound under the recommended storage conditions (e.g., room temperature, -20°C) in tightly sealed containers.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw a sample and analyze it for purity and the presence of degradation products using a validated HPLC method.

-

Monitor the physical appearance of the sample at each time point.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and quantify any significant degradation products.

-

Determine the degradation rate under different stress conditions.

-

Establish a potential shelf-life based on the long-term stability data.

-

Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection[2].

-

Ventilation: Use only in a well-ventilated area[2].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2].

-

First Aid:

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a stable compound when stored and handled correctly. The key to maintaining its integrity is to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and sources of ignition. For long-term storage, colder temperatures (-20°C) are recommended. Adherence to these conditions and proper handling practices will ensure the reliability of this compound for research and development purposes.

References

- 1. (S)-Methyl 3-aminobutanoate hydrochloride, CasNo.139243-55-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. aksci.com [aksci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. 137132-12-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

Spectroscopic Analysis of Methyl 3-aminobutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for Methyl 3-aminobutanoate hydrochloride (C₅H₁₂ClNO₂), a compound of interest in synthetic and medicinal chemistry. This document compiles known spectroscopic information and presents generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data.

Compound Information

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [1][2][4] |

| CAS Number | 139243-55-3 ((S)-enantiomer) | [1][4] |

| CAS Number | 139243-54-2 ((R)-enantiomer) | [2][5] |

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR data for both the (S) and (R) enantiomers of this compound have been reported in Chloroform-d (CDCl₃) at 500 MHz.[6] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.47 | br | - | NH₃⁺ |

| 3.84 | br | - | CH |

| 3.76 | s | - | OCH₃ |

| 2.87 | ddd | 95.4, 17.0, 5.6 | CH₂ |

| 1.53 | d | 6.4 | CH₃ |

Note: The data is identical for both the (S) and (R) enantiomers as reported in the source.[6]

¹³C NMR, FT-IR, and Mass Spectrometry Data

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized amine hydrochloride salt like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE 500 MHz spectrometer or equivalent.[6]

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse program.

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard (e.g., TMS at δ = 0.00 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Processing:

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Bruker Vertex 80V Fourier transform infrared spectrometer or equivalent.[6]

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Press the powder under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, C-O stretch, C-N stretch).

-

Mass Spectrometry (MS)

Instrumentation: An Agilent 1290-Bruker micrOTOF QII liquid chromatography-high resolution mass spectrometer or a similar instrument capable of electrospray ionization (ESI).[6]

Protocol (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water. The concentration should be in the low µg/mL to ng/mL range.

-

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion. For Methyl 3-aminobutanoate (the free base, M), the molecular weight is 117.15 g/mol , so the protonated molecule would be expected around m/z 118.16.

-

-

Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

This guide provides a foundational understanding of the spectroscopic properties of this compound. Further experimental work is necessary to provide a complete spectroscopic profile of this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 3-aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 3-aminobutanoate hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted chemical shift data obtained from computational models. It also outlines a detailed, generalized experimental protocol for acquiring 13C NMR spectra for similar amine hydrochloride salts, and includes visualizations to clarify the molecular structure and experimental workflow.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using online computational tools. The structure of the molecule was provided to the prediction algorithm using its SMILES (Simplified Molecular-Input Line-Entry System) representation: C--INVALID-LINK--CC(=O)OC.Cl. The predicted values, representing the resonance of each unique carbon atom in the molecule, are summarized in the table below.

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 171.2 |

| Methoxy Carbon (-OCH3) | 52.0 |

| Methine Carbon (-CH) | 45.9 |

| Methylene Carbon (-CH2-) | 37.8 |

| Methyl Carbon (-CH3) | 18.7 |

Note: These values are computationally predicted and may differ from experimental values. The solvent used for the prediction was not specified by the tool.

Experimental Protocols

The following section details a generalized methodology for the acquisition of a 13C NMR spectrum of a compound such as this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are common choices. The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle. |

| Number of Scans (NS) | 1024 or higher | Increased to improve the signal-to-noise ratio due to the low natural abundance of 13C. |

| Relaxation Delay (D1) | 2 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. |

| Acquisition Time (AQ) | 1-2 seconds | Time during which the Free Induction Decay (FID) is recorded. |

| Spectral Width (SW) | 200-250 ppm | Range of chemical shifts to be observed. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and tabulated.

Visualizations

To further elucidate the information presented, the following diagrams illustrate the molecular structure and the experimental workflow.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 3-aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 3-aminobutanoate hydrochloride. This document outlines the expected vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and logical diagrams to facilitate understanding of the structure-spectrum correlations.

Introduction

This compound is an organic compound containing a secondary amine hydrochloride, an ester functional group, and a saturated alkyl chain. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. By analyzing the absorption of infrared radiation at specific frequencies, characteristic vibrational modes of the molecule's functional groups can be identified, providing a molecular fingerprint. This guide details the expected spectral features of this compound and provides a robust methodology for its analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt of the amine group significantly influences its characteristic absorption bands. The following table summarizes the predicted IR absorption bands, their corresponding vibrational modes, and the functional groups responsible.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~2800-3200 | Strong, Broad | N-H Stretching | Ammonium Salt (R₂NH₂⁺) |

| ~2950-2850 | Medium | C-H Stretching | Alkyl (CH₃, CH₂, CH) |

| ~1740 | Strong | C=O Stretching | Ester (Carbonyl) |

| ~1600-1500 | Medium | N-H Bending (Asymmetric) | Ammonium Salt (R₂NH₂⁺) |

| ~1470-1430 | Medium | C-H Bending | Alkyl (CH₃, CH₂) |

| ~1240 | Strong | C-O Stretching (asymmetric) | Ester |

| ~1050 | Medium | C-O Stretching (symmetric) | Ester |

Experimental Protocol for IR Spectrum Acquisition

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the KBr pellet method.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with pellet-forming die

-

Agate mortar and pestle

-

Infrared lamp

-

Spatula

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Balance (analytical or micro)

3.2. Sample Preparation (KBr Pellet Technique)

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator before use.

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.

-

Mixing: Add the KBr to the agate mortar first and grind it to a fine powder. Then, add the sample to the mortar.

-

Homogenization: Gently mix and grind the sample and KBr together with the pestle for 1-2 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture into the die of a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

Visualizing the Workflow and Spectral Correlations

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the expected IR spectrum.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The key characteristic peaks, including the broad N-H stretch of the ammonium salt, the strong C=O stretch of the ester, and the C-O stretching bands, are all critical for its identification and characterization. By following the detailed experimental protocol, researchers can obtain high-quality, reproducible spectra. The provided diagrams serve as a visual aid to understand the experimental process and the fundamental principles of structure-spectrum correlation. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

Mass Spectrometry Fragmentation of Methyl 3-Aminobutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and expected fragmentation patterns of methyl 3-aminobutanoate hydrochloride under mass spectrometry. This document outlines the key fragmentation pathways, summarizes quantitative data, and provides detailed experimental protocols to aid in the structural elucidation and analysis of this compound.

Introduction

Methyl 3-aminobutanoate is a β-amino acid ester with significant applications in synthetic organic chemistry and as a building block in pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide will focus on the fragmentation patterns observed in both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Monoisotopic Mass | 117.078979 u | [1] |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate mass spectrometric analysis. The following protocols are generalized for the analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.

Instrumentation:

-

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Sample Preparation:

-

Free-Basing (Optional but Recommended): For GC-MS analysis, the hydrochloride salt should be neutralized to its free base form to improve volatility. This can be achieved by dissolving the sample in a suitable solvent (e.g., methanol) and adding a mild base (e.g., triethylamine) followed by extraction with an organic solvent (e.g., dichloromethane).

-

Dilution: The free base is then diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Source Temperature: 230 °C.

-

Scan Range: m/z 35-200.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique ideal for analyzing the protonated molecule, which is particularly relevant for the hydrochloride salt.

Instrumentation:

-

Mass Spectrometer: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system (e.g., QTRAP or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

Sample Preparation:

-

Dissolution: Dissolve this compound directly in a suitable solvent system, typically a mixture of water and methanol or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

-

Concentration: A typical concentration for direct infusion or LC-MS analysis is 1-10 µg/mL.

LC-MS Parameters (for chromatographic separation):

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

MS/MS Parameters:

-

Ion Source Voltage: +4.5 to +5.5 kV.

-

Source Temperature: 400-550 °C.

-

Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 118.1 will be selected in the first mass analyzer.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Fragmentation Analysis

Due to the lack of a publicly available mass spectrum for methyl 3-aminobutanoate, the following analysis is based on the fragmentation of its close structural isomer, methyl 3-amino-2-methylpropanoate, and established fragmentation principles for amines and esters.[2][3][4]

Predicted Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation. The molecular ion peak is expected at m/z 117.

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[3][4] Cleavage of the C-C bond alpha to the nitrogen atom is expected.

-

Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.

-

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur.

Predicted Major Fragment Ions (EI-MS):

| m/z | Proposed Structure | Fragmentation Pathway |

| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion |

| 102 | [C₄H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) from the carbon adjacent to the nitrogen. |

| 86 | [C₅H₁₀N]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃). |

| 74 | [C₃H₈NO]⁺ | Alpha-cleavage with loss of an acetyl radical (•CH₂CHO). |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of the carboxymethyl group (•CH₂COOCH₃). This is expected to be a major fragment. |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of the propionyl methyl ester radical. This is often a base peak for primary amines. |

Visualization of Proposed EI Fragmentation Pathways:

Caption: Proposed EI fragmentation of Methyl 3-aminobutanoate.

Predicted Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, the molecule will be observed as the protonated species [M+H]⁺ at m/z 118.1. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A common fragmentation for protonated primary amines.

-

Loss of Methanol (CH₃OH): Elimination of methanol from the ester group is a likely pathway.

-

Loss of Water (H₂O): While less common, loss of water can occur.

Predicted Major Fragment Ions (ESI-MS/MS of [M+H]⁺):

| Precursor m/z | Fragment m/z | Proposed Neutral Loss |

| 118.1 | 101.1 | NH₃ |

| 118.1 | 86.1 | CH₃OH |

| 118.1 | 74.1 | CO + H₂O |

| 118.1 | 58.1 | COOCH₃OH |

Visualization of Proposed ESI-MS/MS Fragmentation Pathways:

References

Chiral 3-Aminobutanoate Esters: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 3-aminobutanoate esters, as analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represent a class of compounds with significant potential in neuropharmacology. The stereochemistry at the C3 position profoundly influences their biological activity, with enantiomers often exhibiting distinct potencies and efficacies as anticonvulsant, analgesic, and anxiolytic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these chiral esters. Detailed experimental protocols for their synthesis and for key pharmacological assays are presented, alongside a compilation of available quantitative biological data for relevant derivatives. Furthermore, this guide illustrates the underlying GABAergic signaling pathways potentially modulated by these compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Consequently, the GABAergic system is a major target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2][3] However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogues and prodrugs with improved pharmacokinetic properties.

Among these, 3-substituted GABA derivatives have shown considerable promise. The introduction of a substituent at the 3-position can enhance lipophilicity and influence the conformation of the molecule, thereby affecting its interaction with GABA receptors and transporters.[3] Crucially, the C3 position is a chiral center, and the stereochemistry of this center is a critical determinant of biological activity. It has been demonstrated that enantiomers of chiral GABA analogues can exhibit significantly different pharmacological profiles.[1]

This guide focuses specifically on the biological activity of chiral 3-aminobutanoate esters. Esterification of the carboxyl group is a common strategy to create prodrugs that can more readily penetrate the CNS, where they are subsequently hydrolyzed to release the active 3-aminobutanoic acid. Understanding the stereoselective synthesis and pharmacological effects of these esters is paramount for the rational design of new CNS-active drugs.

Synthesis of Chiral 3-Aminobutanoate Esters

The synthesis of enantiomerically pure 3-aminobutanoate esters is a key step in evaluating their distinct biological activities. A common and efficient method involves the esterification of the corresponding chiral 3-aminobutanoic acid.

General Experimental Protocol: Esterification of (R)- or (S)-3-Aminobutanoic Acid

This protocol describes the synthesis of the methyl ester as an example, which can be adapted for other alkyl esters by substituting the corresponding alcohol.

Materials:

-

(R)- or (S)-3-Aminobutanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a suspension of (R)- or (S)-3-aminobutanoic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral 3-aminobutanoate ester.

Biological Activity and Quantitative Data

While direct quantitative data for simple chiral 3-aminobutanoate esters is limited in the public domain, studies on closely related derivatives highlight the critical role of stereochemistry in their anticonvulsant properties. The following table summarizes the anticonvulsant activity of chiral 3-(carbobenzyloxy-amino-1-glutarimidooxy)esters, which are derivatives of 3-aminobutanoic acid.

Table 1: Anticonvulsant Activity of Chiral 3-(Carbobenzyloxy-amino-1-glutarimidooxy)ester Derivatives [2]

| Compound | Enantiomer | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |

| 5a | (R) | > 300 | > 300 |

| (S) | 150 | 100 | |

| 5b | (R) | > 300 | > 300 |

| (S) | 120 | 90 | |

| 5c | (R) | > 300 | > 300 |

| (S) | 100 | 80 | |

| 5d | (R) | > 300 | > 300 |

| (S) | 90 | 70 | |

| 5e | (R) | > 300 | > 300 |

| (S) | 80 | 60 |

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazol Test; ED₅₀: Median Effective Dose; i.p.: intraperitoneal.

The data clearly indicates that the (S)-enantiomers of these derivatives are significantly more potent as anticonvulsants than their (R)-counterparts in both the MES and scPTZ models.[2] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the molecule for its interaction with the biological target.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of chiral 3-aminobutanoate esters, standardized and validated in vivo models are employed. The following are detailed protocols for two commonly used assays for anticonvulsant and analgesic activity.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds that can protect against generalized seizures.

Materials:

-

Male ICR mice (20-25 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound (chiral 3-aminobutanoate ester) dissolved in a suitable vehicle

-

Vehicle control

-

Observation chambers

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Dosing: Administer the test compound or vehicle control i.p. at a predetermined time before PTZ injection (e.g., 30 minutes).

-

PTZ Administration: Inject PTZ subcutaneously or intraperitoneally.

-

Observation: Immediately place the mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.

-

Scoring: Score the seizure activity based on a standardized scale (e.g., Racine scale). The endpoint is typically the presence or absence of clonic seizures.

-

Data Analysis: Determine the percentage of animals protected from seizures in each group and calculate the ED₅₀ value.

Analgesic Activity: Allyl Isothiocyanate (AITC)-Induced Nociception Model

This model assesses the potential of a compound to alleviate chemical-induced pain.

Materials:

-

Male Swiss mice (25-30 g)

-

Allyl isothiocyanate (AITC) solution (e.g., 0.5% in saline)

-

Test compound (chiral 3-aminobutanoate ester) dissolved in a suitable vehicle

-

Vehicle control

-

Observation chambers

-

Syringes and needles for intraplantar (i.pl.) and i.p. injection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Dosing: Administer the test compound or vehicle control i.p. at a predetermined time before AITC injection (e.g., 30 minutes).

-

AITC Administration: Inject a small volume (e.g., 20 µL) of AITC solution into the plantar surface of the right hind paw.

-

Observation: Immediately after AITC injection, observe the animal and record the total time spent licking or biting the injected paw during a defined period (e.g., 5 minutes).

-

Data Analysis: Compare the nociceptive response time between the test groups and the vehicle control group. A significant reduction in licking/biting time indicates analgesic activity.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-aminobutanoate esters are primarily attributed to their interaction with the GABAergic system. As analogues of GABA, they are expected to modulate GABAergic neurotransmission, leading to a reduction in neuronal excitability.

The GABAergic Synapse

The following diagram illustrates the key components of a GABAergic synapse and potential points of intervention for GABA analogues.

Caption: GABAergic synapse and potential mechanisms of action for 3-aminobutanoate esters.

Chiral 3-aminobutanoate esters are designed as prodrugs to cross the blood-brain barrier. Once in the CNS, they are hydrolyzed by esterases to the active 3-aminobutanoic acid. This active metabolite can then exert its effects through several potential mechanisms:

-

Direct agonism at GABA receptors: The active form may bind to and activate GABA_A and/or GABA_B receptors, mimicking the effect of GABA.

-

Inhibition of GABA reuptake: It may inhibit the GABA transporter GAT1, thereby increasing the concentration of GABA in the synaptic cleft.

-

Modulation of GABA synthesis: Some GABA analogues have been shown to affect the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[3]

The stereochemistry of the 3-position is likely to be crucial for the affinity and efficacy of the active metabolite at its molecular target(s).

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of chiral 3-aminobutanoate esters.

Caption: Experimental workflow for the evaluation of chiral 3-aminobutanoate esters.

Conclusion

Chiral 3-aminobutanoate esters are a promising class of GABA analogues with demonstrated stereoselective biological activity in derivatives. The (S)-enantiomers of related compounds have shown superior anticonvulsant effects, highlighting the critical importance of chirality in the design of new CNS-active agents. While quantitative biological data for simple, un-derivatized chiral 3-aminobutanoate esters remains an area for further investigation, the synthetic routes and pharmacological evaluation methods outlined in this guide provide a solid framework for future research. A deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action of these chiral esters will be instrumental in the development of novel and improved therapies for epilepsy, neuropathic pain, and other neurological disorders. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

The Versatile Precursor: A Technical Guide to Methyl 3-Aminobutanoate Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobutanoate hydrochloride, a chiral β-amino acid ester, serves as a pivotal building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, coupled with the presence of a stereocenter, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of its synthetic applications, supported by experimental data, detailed protocols, and visual representations of key chemical transformations. The focus is on its utility in the synthesis of modified peptides and as a scaffold for chiral amines and β-lactams, highlighting its significance in medicinal chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

The enantiomers of this compound are typically off-white to white crystalline solids. A summary of their key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-Methyl 3-aminobutanoate hydrochloride | (S)-Methyl 3-aminobutanoate hydrochloride |

| CAS Number | 139243-54-2 | 139243-55-3 |

| Molecular Formula | C₅H₁₂ClNO₂ | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol | 153.61 g/mol |

| Purity | ≥97% | ≥95% |

| Appearance | Solid | White to off-white crystalline powder |

| Storage | Room temperature | 2-8°C, keep dry |

The structural integrity of the synthesized compound is routinely confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule, confirming its identity and purity.

Table 2: ¹H NMR Spectroscopic Data for Methyl (S)-3-aminobutanoate hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.47 | br | 3H | NH₃⁺ |

| 3.84 | br | 1H | CH |

| 3.76 | s | 3H | OCH₃ |

| 2.87 | ddd | 2H | CH₂ |

| 1.53 | d | 3H | CH₃ |

| Solvent: Chloroform-d. Spectrometer: 500 MHz.[1] |

Synthesis of this compound

The hydrochloride salt of Methyl 3-aminobutanoate is commonly synthesized from its corresponding chiral 3-aminobutanoic acid. The esterification is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or anhydrous HCl.[1][2]

Experimental Protocol: Synthesis of Methyl (S)-3-aminobutanoate hydrochloride[1]

-

Suspend (S)-3-aminobutanoic acid (9.70 mmol, 1.00 g) in 20.0 mL of methanol with stirring.

-

Add 1.0 mL of thionyl chloride dropwise to the suspension.

-

Once the solution becomes clear, heat the mixture to reflux for 2 hours.

-

After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude product as a colorless oil.

-

The product is typically used in the next step without further purification.

A similar procedure is followed for the synthesis of the (R)-enantiomer, starting from (R)-3-aminobutanoic acid.[1] A patent describes a similar process with a reported yield of 98.5% and a purity of 99.7%.

Applications in Synthesis

This compound is a versatile precursor in various synthetic endeavors, primarily leveraging its chiral nature and the reactivity of its amino and ester functionalities.

Precursor in Peptide Synthesis

The incorporation of non-natural amino acids into peptide backbones is a widely used strategy to enhance their stability against enzymatic degradation and to modulate their biological activity. This compound serves as a source of a β-amino acid residue, leading to the formation of β-peptides and peptidomimetics.[3] These modified peptides can adopt stable secondary structures, such as helices and sheets, making them valuable in the design of foldamers and bioactive peptides.[4]

The general workflow for incorporating this compound into a peptide chain in solution-phase synthesis is depicted in the following diagram.

Solution-phase peptide coupling workflow.

Synthesis of Chiral Amines and Derivatives

The chiral center in this compound makes it an excellent starting material for the synthesis of other enantiomerically pure compounds. For instance, it can be a precursor to chiral 3-aminobutanol, a valuable intermediate in the synthesis of various pharmaceuticals. A patented method describes the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid via esterification to the methyl ester, followed by amino group protection, reduction of the ester, and subsequent deprotection.

The following diagram illustrates a general synthetic pathway from Methyl (R)-3-aminobutanoate hydrochloride to a protected chiral amino alcohol.

Synthesis of a protected chiral amino alcohol.

Proposed Synthesis of β-Lactams

While direct literature evidence for the synthesis of 4-methyl-2-azetidinone from this compound is scarce, a plausible synthetic route can be proposed based on established methods for β-lactam formation from β-amino esters. The most common approach involves the intramolecular cyclization of an N-acylated β-amino ester.

A hypothetical two-step synthesis of an N-substituted 4-methyl-2-azetidinone is outlined below. This proposed pathway involves the initial acylation of the amino group of Methyl 3-aminobutanoate, followed by an intramolecular cyclization facilitated by a Grignard reagent. The Grignard reagent would deprotonate the N-H bond and form a magnesium enolate of the ester, which would then undergo intramolecular nucleophilic attack on the amide carbonyl to form the β-lactam ring.

Proposed Experimental Protocol:

Step 1: N-Acylation

-

Neutralize this compound with a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

-

React the resulting free amine with an acyl chloride or anhydride at 0 °C to room temperature to yield the corresponding N-acyl methyl 3-aminobutanoate.

-

Purify the product by column chromatography.

Step 2: Intramolecular Cyclization

-

Dissolve the N-acyl methyl 3-aminobutanoate in an anhydrous ethereal solvent (e.g., THF).

-

Add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

The following diagram illustrates this proposed synthetic pathway.

Proposed synthesis of a β-lactam.

Quantitative Data Summary

The following table summarizes the quantitative data found in the literature for reactions involving this compound and its derivatives.

Table 3: Summary of Reaction Yields and Conditions

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Esterification | (R)-3-aminobutyric acid | Methyl (R)-3-aminobutanoate hydrochloride | Methanol, Thionyl chloride, Reflux | 98.5 | 99.7 | CN110683960A |

| Amide Coupling | Methyl (S)-3-aminobutanoate hydrochloride | Methyl (S)-3-(anthracene-9-carboxamido)butanoate | Anthracene-9-carboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT, 15 h | - | - | [1] |

| Amide Coupling | Methyl 3-aminopropanoate hydrochloride | Methyl 3-(anthracene-9-carboxamido)propanoate | Anthracene-9-carboxylic acid, EDC·HCl, HOBt, DIPEA, DCM, RT | 46.4 | - | [1] |

Conclusion

This compound stands out as a highly valuable and versatile chiral precursor in organic synthesis. Its utility in the construction of modified peptides, chiral amines, and potentially β-lactams underscores its importance in the development of new therapeutic agents and other functional molecules. The straightforward synthesis of both enantiomers and their relative stability make them readily accessible starting materials for a wide range of chemical transformations. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and development, encouraging further exploration of its synthetic potential.

References

- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of chiral α-amino-β-lactams through palladium(II)-catalyzed sequential monoarylation/amidation of C(sp(3) )-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-aminobutanoate hydrochloride from 3-aminobutanoic acid

Synthesis of Methyl 3-Aminobutanoate Hydrochloride: A Detailed Guide

Application Note: This document provides detailed protocols for the synthesis of this compound from 3-aminobutanoic acid. This esterification is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, ensuring accessibility for a wide range of researchers.

Introduction

The conversion of 3-aminobutanoic acid to its methyl ester hydrochloride is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. To ensure the amino group does not interfere with the reaction and to improve the solubility of the amino acid, the reaction is carried out under acidic conditions, which also conveniently yields the hydrochloride salt of the product. Common methods for introducing the acid catalyst include the use of thionyl chloride (SOCl₂), which reacts with methanol to generate HCl in situ, or trimethylchlorosilane (TMSCl).

Methods Overview

Two primary methods for this synthesis are detailed:

-

Thionyl Chloride-Mediated Esterification: This is a highly effective method where thionyl chloride serves as a precursor for the in situ generation of hydrogen chloride. The reaction is typically performed at reflux temperatures.

-